molecular formula C7H15Cl2N2O4P B1208611 Carboxyifosfamide CAS No. 53459-52-2

Carboxyifosfamide

Cat. No. B1208611
CAS RN: 53459-52-2
M. Wt: 293.08 g/mol
InChI Key: DNDBVHDNSYHKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from aldoifosfamide;  which is catalyzed by the enzyme retinal dehydrogenase 1. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a phosphorodiamide.

Scientific Research Applications

  • Metabolism of Ifosfamide in Human Liver Microsomes : A study by Preiss et al. (2002) focused on determining the turnover of ifosfamide, including the codetermination of keto- and carboxyifosfamide in human liver microsomes. This research was significant for understanding the metabolic pathway and activity of ifosfamide and its metabolites, including this compound (Preiss et al., 2002).

  • Urinary Stability of this compound : Joqueviel et al. (1997) investigated the stability of this compound in human urine under various conditions. This study is crucial for understanding the stability and degradation behavior of this compound in biological samples, which is important for clinical monitoring and pharmacokinetic studies (Joqueviel et al., 1997).

  • Ifosfamide Metabolism and Excretion : Gilard et al. (2004) conducted a study on the urinary excretion of ifosfamide and its phosphorated metabolites, including this compound. The research provided insights into the excretion profiles of ifosfamide metabolites, which is essential for understanding the drug's pharmacokinetics and optimizing its therapeutic use (Gilard et al., 2004).

  • Impact of Administration Route on Metabolism : A study by Lind et al. (2008) explored how the route of administration and dose fractionation of ifosfamide affected the metabolism and excretion of its metabolites, including this compound. This research is significant for therapeutic strategies and understanding the influence of administration methods on drug metabolism (Lind et al., 2008).

  • Partitioning of Ifosfamide and its Metabolites in Blood : Momerency et al. (1996) studied the partitioning of ifosfamide and its metabolites between red blood cells and plasma, providing valuable information on the distribution and transport of these compounds within the body, which is crucial for optimizing dosing and reducing toxicity (Momerency et al., 1996).

properties

CAS RN

53459-52-2

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

293.08 g/mol

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxypropanoic acid

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14)

InChI Key

DNDBVHDNSYHKLI-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

Canonical SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

Other CAS RN

53459-52-2

synonyms

carboxyifosfamide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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